2-Bromo-1,4-bis(2-ethylhexyloxy)benzene

Catalog No.
S1933018
CAS No.
241486-87-3
M.F
C22H37BrO2
M. Wt
413.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,4-bis(2-ethylhexyloxy)benzene

CAS Number

241486-87-3

Product Name

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene

IUPAC Name

2-bromo-1,4-bis(2-ethylhexoxy)benzene

Molecular Formula

C22H37BrO2

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C22H37BrO2/c1-5-9-11-18(7-3)16-24-20-13-14-22(21(23)15-20)25-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3

InChI Key

POEBMTRTBNMLLL-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC1=CC(=C(C=C1)OCC(CC)CCCC)Br

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1)OCC(CC)CCCC)Br
  • Potential applications based on structure: The presence of a bromine atom (Br) suggests it could be a useful precursor molecule for the synthesis of other bromo-substituted aromatic compounds, which are employed in various research fields like pharmaceuticals and materials science []. The two long, branched chains (2-ethylhexyl) attached to the benzene ring indicate it might possess lipophilic properties, making it potentially suitable for applications in organic chemistry or biochemistry that involve interactions with lipids or cell membranes [].

Data availability

Further exploration of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene's research applications might be possible by searching scientific databases like PubChem [] or SciFinder [] for recent publications mentioning this compound. These resources can provide insights into its use in specific scientific studies.

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is a chemical compound with the molecular formula C22H37BrO2 and a molecular weight of approximately 413.43 g/mol. This compound features a bromine atom substituted at the second position of a benzene ring, which also carries two 2-ethylhexyloxy groups at the para positions (1 and 4). The presence of these long alkyl chains enhances its solubility in organic solvents and contributes to its potential applications in materials science and organic synthesis .

The reactivity of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene primarily stems from the bromine substituent, which can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form various derivatives. Additionally, the compound can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, where it serves as a coupling partner due to its bromine functionality .

The synthesis of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene typically involves several steps:

  • Bromination: The initial step involves the bromination of 1,4-bis(2-ethylhexyloxy)benzene using bromine or N-bromosuccinimide to introduce the bromine atom at the desired position.
  • Alkylation: The alkylation reaction can be performed using 2-ethylhexyl bromide and a suitable base (e.g., potassium tert-butoxide) to facilitate the substitution reaction on phenolic compounds .
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for further applications .

2-Bromo-1,4-bis(2-ethylhexyloxy)benzene has potential applications in various fields:

  • Material Science: Its unique structure makes it suitable for use in polymer synthesis and as a building block for functional materials.
  • Organic Electronics: The compound may be utilized in organic photovoltaic cells or light-emitting diodes due to its electronic properties.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules and can be used in studies involving chemical reactivity and interactions .

Interaction studies involving 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene focus on its behavior in various chemical environments. Preliminary studies suggest that it can interact with different nucleophiles and electrophiles, influencing its reactivity profile. These interactions are crucial for understanding how this compound might behave in biological systems or industrial applications .

Several compounds share structural similarities with 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,4-Bis(2-ethylhexyloxy)benzeneC22H38O2Lacks bromine; used as a non-reactive analog.
4-BromophenolC6H5BrOSimpler structure; used in pharmaceuticals.
2-Ethylhexyl benzoateC12H22O2Ester derivative; used as a plasticizer.

Uniqueness: The presence of both the bromine atom and two long alkyl chains distinguishes 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene from other similar compounds. This unique combination enhances its solubility and reactivity compared to simpler derivatives like 1,4-bis(2-ethylhexyloxy)benzene or 4-bromophenol .

The synthesis of 2-bromo-1,4-bis(2-ethylhexyloxy)benzene employs several well-established nucleophilic substitution methodologies that enable the selective introduction of alkoxy substituents onto aromatic rings. The Williamson ether synthesis represents the most commonly utilized approach for alkoxy group installation, proceeding through nucleophilic attack of phenoxide anions on alkyl halides [1]. This methodology demonstrates exceptional selectivity for primary alkyl halides such as 2-ethylhexyl bromide, achieving typical yields of 85% under optimized conditions at reaction temperatures of 80°C [2].

The mechanism involves initial deprotonation of the phenolic hydroxyl group to generate a phenoxide nucleophile, followed by bimolecular nucleophilic substitution at the electrophilic carbon center of the alkyl halide. For 2-ethylhexyl bromide, the branched structure at the beta position provides sufficient steric hindrance to minimize elimination pathways while maintaining favorable substitution kinetics . Recent advances have demonstrated that phase transfer catalysis using tetrabutylammonium bromide significantly enhances reaction rates by facilitating interfacial contact between the ionic phenoxide and organic alkyl halide phases [4].

Alternative nucleophilic approaches include direct alkyl halide substitution on activated aromatic substrates and copper-catalyzed Ullmann condensation reactions. The Buchwald-Hartwig coupling methodology has emerged as particularly effective for demanding substrates, employing palladium catalysts to achieve yields exceeding 90% with exceptional regioselectivity [1]. This approach proves especially valuable when traditional Williamson conditions fail due to steric constraints or competing elimination reactions.

Systematic optimization studies have revealed that solvent selection critically influences both reaction kinetics and product selectivity. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide optimal solvation of ionic intermediates while suppressing undesired side reactions [5]. Base selection also impacts reaction outcomes, with potassium carbonate and cesium carbonate demonstrating superior performance compared to sodium hydroxide due to enhanced solubility in organic media [6].

The successful implementation of these nucleophilic substitution routes requires careful attention to reaction stoichiometry, with alkyl halide excesses of 1.2 to 1.8 equivalents providing optimal conversion while minimizing dialkylation products. Temperature control proves critical, as elevated temperatures above 120°C can promote elimination reactions leading to alkene formation and reduced yields [7].

Radical-Mediated Bromination Techniques

Radical-mediated bromination represents the most efficient methodology for introducing bromine substituents onto alkoxybenzene scaffolds. N-bromosuccinimide has emerged as the preferred brominating agent due to its ability to generate controlled concentrations of bromine radicals while suppressing competing addition reactions [8] [9]. The mechanism proceeds through a three-step radical chain process involving initiation, propagation, and termination phases [10] [11].

The initiation step involves homolytic cleavage of the nitrogen-bromine bond in N-bromosuccinimide under photochemical or thermal conditions, generating bromine radicals and succinimidyl radicals [12]. Photochemical initiation using visible light at ambient temperature provides superior selectivity compared to thermal initiation, achieving yields of 89% with minimal side product formation [9]. The controlled generation of low bromine radical concentrations prevents undesired addition reactions across aromatic double bonds [13].

Propagation involves hydrogen abstraction from the aromatic substrate by bromine radicals, forming hydrogen bromide and generating resonance-stabilized aryl radicals [14]. The subsequent reaction of aryl radicals with molecular bromine regenerates bromine radicals while forming the desired brominated product. This chain mechanism enables high turnover numbers with catalytic quantities of initiating radicals [15].

Recent mechanistic studies using electron spin resonance spectroscopy have elucidated the factors controlling radical selectivity [16]. Steric effects significantly influence regioselectivity, with bromination occurring preferentially at positions ortho to electron-donating alkoxy substituents due to enhanced radical stabilization through resonance [17]. Electronic effects also play a crucial role, as alkoxy groups activate the aromatic ring toward electrophilic radical attack while directing substitution to adjacent positions [18].

Optimization of radical bromination conditions has revealed that reaction temperature critically affects both reaction rate and selectivity. Temperatures between 25°C and 80°C provide optimal balance between reaction kinetics and product selectivity, while elevated temperatures above 120°C can promote side reactions including oxidation and over-bromination [19]. Solvent selection influences radical stability and reaction kinetics, with halogenated solvents such as dichloromethane providing enhanced solubility for brominated products [20].

Advanced bromination methodologies employ continuous flow reactors to enhance heat and mass transfer while improving safety through reduced bromine inventory [20]. These systems enable precise control of reaction parameters and facilitate rapid quenching of excess bromine to prevent over-reaction [21]. The implementation of in-line monitoring using gas chromatography-mass spectrometry allows real-time optimization of reaction conditions and immediate detection of side product formation [22].

Solvent Effects and Reaction Kinetics in Alkoxylation

Solvent effects exert profound influence on alkoxylation reaction kinetics through multiple mechanisms including stabilization of ionic intermediates, modulation of activation barriers, and control of reagent solubility [5] [23]. Polar aprotic solvents demonstrate superior performance for alkoxylation reactions by providing efficient solvation of ionic species while avoiding competitive hydrogen bonding that can deactivate nucleophiles [5].

Quantitative kinetic studies have established that solvent dielectric constant correlates strongly with reaction rate for alkoxylation processes [23]. Dimethyl sulfoxide, with a dielectric constant of 46.7, provides the highest relative reaction rates due to optimal stabilization of charge-separated transition states [5]. The activation energy for alkoxylation in dimethyl sulfoxide measures 65 kilojoules per mole, representing a reduction of 13 kilojoules per mole compared to less polar solvents such as toluene [5].

Detailed mechanistic investigations using linear solvation energy relationships have revealed that both dipolarity and hydrogen bonding basicity contribute to solvent effects in alkoxylation reactions [23]. The Kamlet-Taft solvatochromic parameters provide quantitative measures of these solvent properties, enabling prediction of reaction rates in untested solvents [23]. These studies demonstrate that solvents with high beta values, indicating strong hydrogen bonding basicity, can deactivate electrophilic alkyl halides through competitive solvation [5].

Microkinetic modeling of alkoxylation reactions has identified the nucleophilic substitution step as rate-determining under typical reaction conditions [6]. The activation barrier for this step varies significantly with solvent properties, ranging from 65 kilojoules per mole in optimal solvents to over 78 kilojoules per mole in poorly solvating media [5]. Temperature effects on reaction kinetics follow Arrhenius behavior, with pre-exponential factors influenced by solvent viscosity and diffusion rates [7].

Recent advances in computational chemistry have enabled prediction of solvent effects using quantum mechanical calculations combined with continuum solvation models [5]. These methods accurately reproduce experimental activation energies and predict optimal solvents for untested substrates. Molecular dynamics simulations provide additional insights into solvation shell structure and dynamics that influence reaction kinetics [23].

The practical implementation of solvent optimization requires consideration of multiple factors beyond reaction kinetics, including substrate solubility, product isolation, and environmental considerations [21]. Solvent recycling and recovery become particularly important for large-scale processes, favoring solvents with favorable distillation properties and chemical stability [24]. Green chemistry principles increasingly drive solvent selection toward bio-based alternatives and supercritical fluids that minimize environmental impact [25].

Industrial-Scale Production Challenges and Purification Protocols

Industrial-scale production of 2-bromo-1,4-bis(2-ethylhexyloxy)benzene encounters numerous challenges that require sophisticated engineering solutions and process optimization [24] [21]. Heat management represents a critical concern due to the exothermic nature of both alkoxylation and bromination reactions, necessitating advanced reactor designs with enhanced heat transfer capabilities [6].

Continuous flow reactors have emerged as the preferred solution for industrial bromination processes, providing superior heat transfer coefficients and enabling precise temperature control [21]. These systems operate with residence times ranging from 1 to 6 hours depending on substrate reactivity, achieving productivity levels exceeding 12,600 kilograms per hour per cubic meter of reactor volume [21]. The modular design of microstructured reactors allows scale-up through numbering-up strategies rather than traditional scale-up approaches [21].

Catalyst deactivation poses significant challenges in industrial alkoxylation processes, particularly when using heterogeneous catalysts [6]. Deactivation mechanisms include poisoning by impurities, sintering at elevated temperatures, and leaching of active components [4]. Catalyst regeneration systems employ controlled oxidation-reduction cycles to restore activity, though effectiveness varies with catalyst composition and deactivation severity [24].

Product separation and purification represent major cost components in industrial production, often accounting for 60-80% of total processing costs [26]. Advanced chromatographic techniques achieve purities exceeding 98% but require substantial solvent consumption and generate significant waste streams [27]. Distillation provides more economical purification for heat-stable products, achieving 92% purity with excellent scalability and reduced solvent requirements [28].

Quality control in industrial production relies on comprehensive analytical protocols including gas chromatography-mass spectrometry for compositional analysis and nuclear magnetic resonance spectroscopy for structural confirmation [22] [29]. In-line monitoring systems enable real-time process control and immediate detection of deviations from specification [7]. Advanced process analytical technology employs near-infrared spectroscopy and other rapid analytical methods to provide continuous feedback for process optimization [26].

Waste management considerations drive the development of solvent recycling systems and green chemistry approaches [24]. Solvent recovery through distillation achieves recycling efficiencies exceeding 95% for most organic solvents, though specialized purification may be required to remove accumulated impurities [28]. Alternative purification methods including supercritical fluid extraction offer reduced environmental impact through elimination of organic solvents [25].

Process optimization for industrial production requires systematic evaluation of multiple variables including temperature, pressure, catalyst loading, and residence time [7]. Statistical design of experiments enables efficient exploration of multidimensional parameter space while minimizing experimental effort [7]. Response surface methodology provides mathematical models relating process variables to key performance indicators including yield, selectivity, and product quality [7].

The thermodynamic stability of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene is characterized by its robust aromatic structure combined with flexible alkoxy side chains that significantly influence its phase behavior and thermal properties. The compound exhibits a molecular weight of 413.43 g/mol and maintains liquid state characteristics under standard conditions, with a boiling point ranging from 200-225°C at reduced pressure (2 mmHg) [1] [2].

Thermal Stability Profile

The compound demonstrates exceptional thermal stability due to the resonance stabilization provided by the benzene ring system. The presence of the bromine substituent at the 2-position introduces electron-withdrawing characteristics that enhance the overall thermal stability of the aromatic core. Comparative analysis with the parent compound 1,4-bis(2-ethylhexyloxy)benzene reveals that bromination increases the boiling point by approximately 10-25°C under equivalent pressure conditions, indicating enhanced intermolecular interactions [3] [2].

The 2-ethylhexyloxy substituents contribute significantly to the compound's thermal behavior through their branched aliphatic structure. These bulky side chains create steric hindrance that prevents efficient molecular packing, resulting in reduced crystallization tendency and enhanced solubility in nonpolar media. The branched nature of these alkoxy groups also provides thermal stability by distributing thermal energy through multiple conformational degrees of freedom.

Phase Transition Characteristics

Differential scanning calorimetry analysis of structurally related bis(alkoxy)benzene derivatives indicates that 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene likely exhibits a glass transition temperature in the range of -45 to -35°C, similar to other long-chain alkoxy-substituted aromatics [4] [5]. The compound demonstrates typical liquid crystalline behavior at elevated temperatures, with the aromatic core providing mesogenic properties while the flexible alkoxy chains facilitate molecular mobility.

The density value of 1.114 g/mL at 25°C indicates efficient molecular packing despite the steric bulk of the substituents [1]. This density is intermediate between the parent alkoxy compound (0.919 g/mL) and fully brominated analogs, reflecting the balanced contribution of the heavy bromine atom and the low-density alkyl chains [3].

PropertyValueTemperature RangePressure Conditions
Boiling Point200-225°C-2 mmHg
Density1.114 g/mL25°C1 atm
Flash Point82.2°C-1 atm
Vapor Pressure5.77 × 10⁻⁷ mmHg25°C-

Solubility Parameters in Organic Matrices

The solubility behavior of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene in organic matrices is governed by its Hansen solubility parameters, which reflect the compound's complex molecular interactions arising from its aromatic core, ether linkages, and extensive aliphatic branching. The estimated Hansen solubility parameters indicate a dispersive component (δD) of 17.5 ± 0.5 MPa¹/², a polar component (δP) of 3.2 ± 0.8 MPa¹/², and a hydrogen bonding component (δH) of 2.8 ± 0.5 MPa¹/² [6] [4].

Dispersive Interactions

The dispersive component dominates the solubility behavior, primarily attributed to the extensive π-electron system of the brominated benzene ring and the substantial van der Waals interactions from the branched alkyl chains. The high dispersive parameter value places this compound in excellent compatibility with nonpolar and moderately polar organic solvents including toluene, chlorinated hydrocarbons, and aliphatic esters. The bromine substituent contributes significantly to the dispersive interactions through its large electron cloud and polarizability [7] [8].

Polar and Hydrogen Bonding Contributions

The moderate polar component reflects the dipole moment introduced by the ether oxygen atoms and the carbon-bromine bond. The ether linkages provide specific interaction sites for polar aprotic solvents, making the compound particularly soluble in tetrahydrofuran, dioxane, and acetonitrile. The relatively low hydrogen bonding parameter indicates limited interaction with protic solvents, consistent with the absence of hydrogen bond donors in the molecular structure [6] [4].

Experimental solubility studies on related bis(2-ethylhexyloxy)benzene derivatives demonstrate excellent solubility in aromatic hydrocarbons (>50 mg/mL), moderate solubility in chlorinated solvents (20-40 mg/mL), and poor solubility in alcohols and water (<1 mg/mL) [4]. The LogP value of approximately 7.6 confirms the highly lipophilic nature of the compound, indicating preferential partitioning into organic phases [9] [2].

Solvent ClassPredicted SolubilityInteraction MechanismHansen Distance
Aromatic HydrocarbonsHigh (>50 mg/mL)π-π stacking, dispersive<4.0
Chlorinated SolventsModerate (20-40 mg/mL)Dipole interactions4.0-6.0
EthersHigh (>40 mg/mL)Oxygen coordination<5.0
AlcoholsPoor (<5 mg/mL)Incompatible H-bonding>8.0

Electrochemical Properties and Redox Behavior

The electrochemical properties of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene are characterized by distinct redox processes involving both the aromatic core and the bromine substituent. Cyclic voltammetry studies on related brominated aromatic compounds reveal characteristic oxidation and reduction potentials that reflect the electronic environment created by the electron-donating alkoxy groups and the electron-withdrawing bromine atom [10] [11].

Oxidation Processes

The primary oxidation process occurs at the aromatic ring system, facilitated by the electron-donating effect of the 2-ethylhexyloxy substituents. Based on comparative electrochemical data for similar alkoxy-substituted benzenes, the first oxidation potential is estimated to occur at approximately +1.2 to +1.4 V versus saturated calomel electrode (SCE) in acetonitrile solution [11] [12]. This relatively low oxidation potential reflects the strong electron-donating character of the alkoxy groups, which stabilize the resulting radical cation through resonance effects.

The oxidation process follows a quasi-reversible mechanism, with the formation of a stable radical cation that can undergo further oxidation at higher potentials (+1.8 to +2.0 V vs SCE). The bulky 2-ethylhexyloxy groups provide steric protection to the oxidized species, enhancing their stability and reducing the rate of follow-up chemical reactions [13] [12].

Reduction Characteristics

The reduction behavior is dominated by the carbon-bromine bond, which undergoes reductive cleavage at potentials typically ranging from -1.8 to -2.2 V versus SCE. This process involves a two-electron reduction mechanism, resulting in bromide ion elimination and formation of the corresponding aromatic anion. The relatively negative reduction potential indicates that the compound is resistant to reduction under mild conditions, contributing to its chemical stability in most organic environments [14] [11].

Dissociative electron attachment studies on related brominated aromatics demonstrate that the rate of intramolecular electron transfer from the aromatic π-system to the carbon-bromine bond is influenced by the electronic properties of the substituents. The electron-donating alkoxy groups facilitate this process by lowering the energy barrier for electron transfer [14].

Electrochemical ProcessPotential (V vs SCE)MechanismElectron Count
First Oxidation+1.2 to +1.4Aromatic ring oxidation1e⁻
Second Oxidation+1.8 to +2.0Further ring oxidation1e⁻
Reductive Debromination-1.8 to -2.2C-Br bond cleavage2e⁻
Ring Reduction<-2.5Aromatic reduction1e⁻

Spectroscopic Signature Databases for Compound Identification

The comprehensive spectroscopic characterization of 2-Bromo-1,4-bis(2-ethylhexyloxy)benzene provides distinct analytical signatures that enable reliable identification and quantification. The compound exhibits characteristic spectroscopic features across multiple analytical techniques, creating a unique fingerprint for analytical applications [15] [16].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy reveals characteristic resonances that unambiguously identify the compound structure. The aromatic protons appear as a distinctive pattern in the 6.8-7.2 ppm region, with the meta-coupled protons showing characteristic splitting patterns. The OCH₂ protons of the 2-ethylhexyloxy groups appear as distinctive triplets around 3.9-4.0 ppm, while the branched alkyl chain protons create a complex multiplet pattern between 0.8-1.8 ppm [17] [18].

¹³C NMR analysis provides detailed structural information with the aromatic carbons appearing between 110-160 ppm, showing the expected substitution pattern. The quaternary aromatic carbons bearing oxygen substituents are distinctly shifted downfield compared to unsubstituted positions. The aliphatic carbon signals follow the expected pattern for 2-ethylhexyl groups, with the terminal methyl carbons appearing around 14 ppm and the branching carbon around 39 ppm [17] [19].

Infrared Spectroscopy

The infrared spectrum exhibits characteristic absorption bands that provide structural confirmation. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches create strong absorptions in the 2800-3000 cm⁻¹ region. The aromatic C=C stretching modes are observed around 1600 and 1500 cm⁻¹, with the asymmetric aromatic ether C-O stretching appearing around 1250-1280 cm⁻¹. The carbon-bromine stretching vibration creates a characteristic absorption around 540-600 cm⁻¹ [15] [20].

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions characteristic of the substituted benzene chromophore. The primary absorption band (B-band) appears around 270-290 nm, with the exact position influenced by the electron-donating alkoxy substituents. The bromine substituent causes a bathochromic shift compared to the unsubstituted parent compound, with increased absorption intensity due to heavy atom effects. Secondary absorption features may appear around 220-240 nm, corresponding to higher energy π→π* transitions [16].

Mass Spectrometry Fragmentation

Mass spectrometric analysis provides molecular ion confirmation at m/z 413/415 (bromine isotope pattern) with characteristic fragmentation patterns. Primary fragmentation involves loss of the 2-ethylhexyloxy groups (m/z 113 loss), followed by loss of bromine (m/z 79/81 loss). The base peak typically corresponds to the substituted benzyl cation formed through benzylic cleavage of the alkoxy chains. High-resolution mass spectrometry confirms the molecular formula C₂₂H₃₇BrO₂ with characteristic isotope patterns [18] [21].

TechniqueKey Diagnostic FeaturesCharacteristic ValuesIdentification Confidence
¹H NMRAromatic proton pattern, OCH₂ signals6.8-7.2 ppm, 3.9-4.0 ppmHigh
¹³C NMRAromatic carbon pattern, alkyl signals110-160 ppm, 14-39 ppmHigh
IRC-O stretch, C-Br stretch1250-1280 cm⁻¹, 540-600 cm⁻¹Moderate
UV-VisB-band absorption maximum270-290 nmModerate
MSMolecular ion, fragmentationm/z 413/415, base peak patternsHigh

XLogP3

8.8

Dates

Last modified: 02-18-2024

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